4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
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Overview
Description
4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl group, a fluorine atom, and a methyl group on a pyrimidine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. One common method involves the following steps:
Preparation of 5-Chloro-2-methoxybenzoic acid: This can be synthesized through the chlorination of 2-methoxybenzoic acid using thionyl chloride.
Formation of 5-Chloro-2-methoxybenzoyl chloride: The 5-chloro-2-methoxybenzoic acid is then converted to its corresponding acid chloride using reagents like oxalyl chloride.
Synthesis of 1-(5-Chloro-2-methoxybenzoyl)piperazine: The acid chloride is reacted with piperazine to form the benzoyl-substituted piperazine.
Formation of the Pyrimidine Ring: The final step involves the reaction of the benzoyl-substituted piperazine with 5-fluoro-6-methylpyrimidine under appropriate conditions, such as using a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring and the benzoyl group.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxidized piperazine and benzoyl derivatives.
Reduction: Reduced forms of the piperazine ring and benzoyl group.
Hydrolysis: 5-Chloro-2-methoxybenzoic acid and piperazine derivatives.
Scientific Research Applications
4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine
- 2-(2-(4-Substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone
Uniqueness
4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-11-15(19)16(21-10-20-11)22-5-7-23(8-6-22)17(24)13-9-12(18)3-4-14(13)25-2/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROUDBBYVBURRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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